

Crystal Structure Analysis of Pyrimidine-Benzoic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of pyrimidine-benzoic acid derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which are intrinsically linked to their three-dimensional structures. Understanding the crystal packing, intermolecular interactions, and conformational preferences of these derivatives is crucial for rational drug design and the development of new therapeutic agents.

This guide details the experimental methodologies for the synthesis, crystallization, and structural elucidation of these compounds. It also presents a compilation of crystallographic data for representative pyrimidine-benzoic acid derivatives and explores the key signaling pathways influenced by this class of molecules.

Data Presentation: Crystallographic Parameters

The following table summarizes key crystallographic data for selected pyrimidine-benzoic acid derivatives, providing a basis for structural comparison.

Compound	Formula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z
2- Amino -4,6- dimeth ylpyri midine — benzoi c acid[1]	C ₆ H ₉ N 3·C ₇ H ₆ O ₂	Monoc linic	P2 ₁ /c	6.7019 (9)	7.6466 (10)	25.285 (3)	91.360 (2)	1295.4 (3)	4
2,6- Diamin o-4- chloro pyrimi dine— benzoi c acid[2]	C ₄ H ₅ N 4·C ₇ H ₆ O ₂	Monoc linic	P2 ₁ /c	8.7817 (17)	5.7032 (12)	24.026 (4)	95.493 (4)	1197.8 (4)	4
(FTCA))-(2- AP) ⁺ Salt	C ₈ H ₂ O 9 ²⁻ ·2(C 4H ₆ N ₃) +	Monoc linic	P2 ₁ /n	7.1521 (3)	15.011 2 (6)	9.7734 (4)	109.11 3 (4)	990.13 (7)	2

Note: (FTCA)⁻(2-AP)⁺ refers to the salt of furantetracarboxylic acid with 2-aminopyrimidine.

Experimental Protocols

The successful crystal structure analysis of pyrimidine-benzoic acid derivatives hinges on the meticulous execution of several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization of Pyrimidine-Benzoic Acid Co-crystals

Co-crystals of pyrimidine and benzoic acid derivatives can be prepared by various methods. The choice of method often depends on the solubility characteristics of the individual components and their propensity to form stable crystalline lattices.

1. Slow Evaporation Method:

- Principle: This is the most common and often the most effective method for growing high-quality single crystals. It relies on the slow increase in the concentration of the solute in a solution until it reaches supersaturation, leading to crystal nucleation and growth.
- Protocol:
 - Equimolar amounts of the pyrimidine derivative and the benzoic acid derivative are dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, methanol/water) to form a clear solution. Gentle heating may be applied to facilitate dissolution.^[3]
 - The resulting solution is filtered to remove any particulate matter.
 - The filtrate is transferred to a clean container (e.g., a beaker or vial) and covered loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.
 - The container is left undisturbed in a vibration-free environment.
 - High-quality single crystals typically form over a period of several days to a week.^[3]

2. Slurry Crystallization:

- Principle: This method involves suspending the solid starting materials in a small amount of a solvent in which they are sparingly soluble. Over time, the system equilibrates, leading to the formation of the most thermodynamically stable crystalline phase, which is often the co-crystal.
- Protocol:

- A mixture of the pyrimidine and benzoic acid derivatives, typically in a 1:1 molar ratio, is placed in a vial.
- A small volume of a suitable solvent is added to create a slurry.
- The vial is sealed and the slurry is stirred or agitated at a constant temperature for an extended period (hours to days).
- The solid phase is then isolated by filtration and dried.

Single-Crystal X-ray Diffraction (SCXRD)

1. Crystal Mounting and Data Collection:

- A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.
- The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector, is used to collect the diffraction data.
- A series of diffraction images are collected as the crystal is rotated through a range of angles.

2. Data Processing and Structure Solution:

- The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

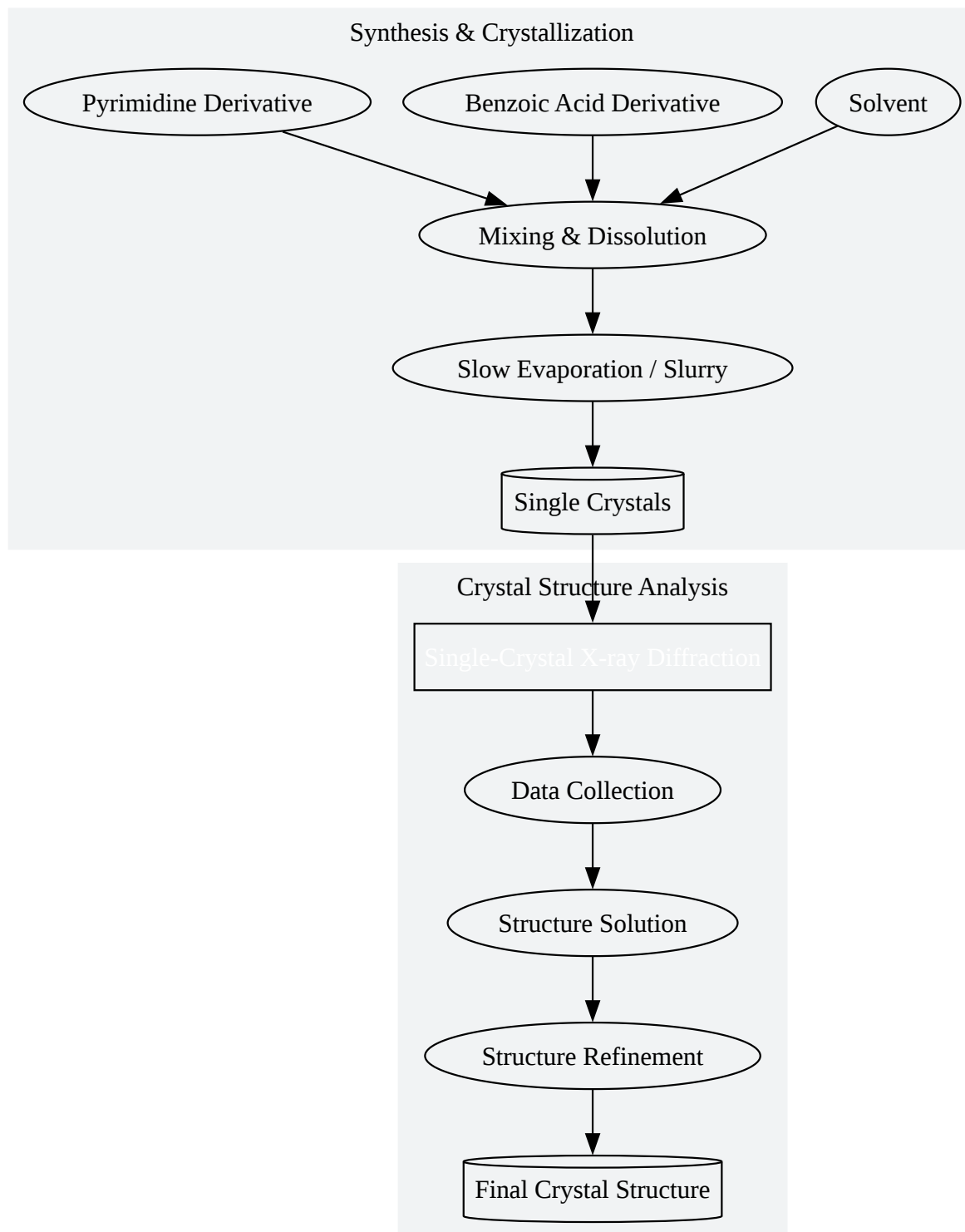
3. Structure Refinement:

- The initial structural model is refined against the experimental diffraction data using least-squares methods.

- Anisotropic displacement parameters are typically applied to non-hydrogen atoms.
- Hydrogen atoms are often placed in calculated positions and refined using a riding model.
- The final refined structure is validated using various crystallographic metrics.

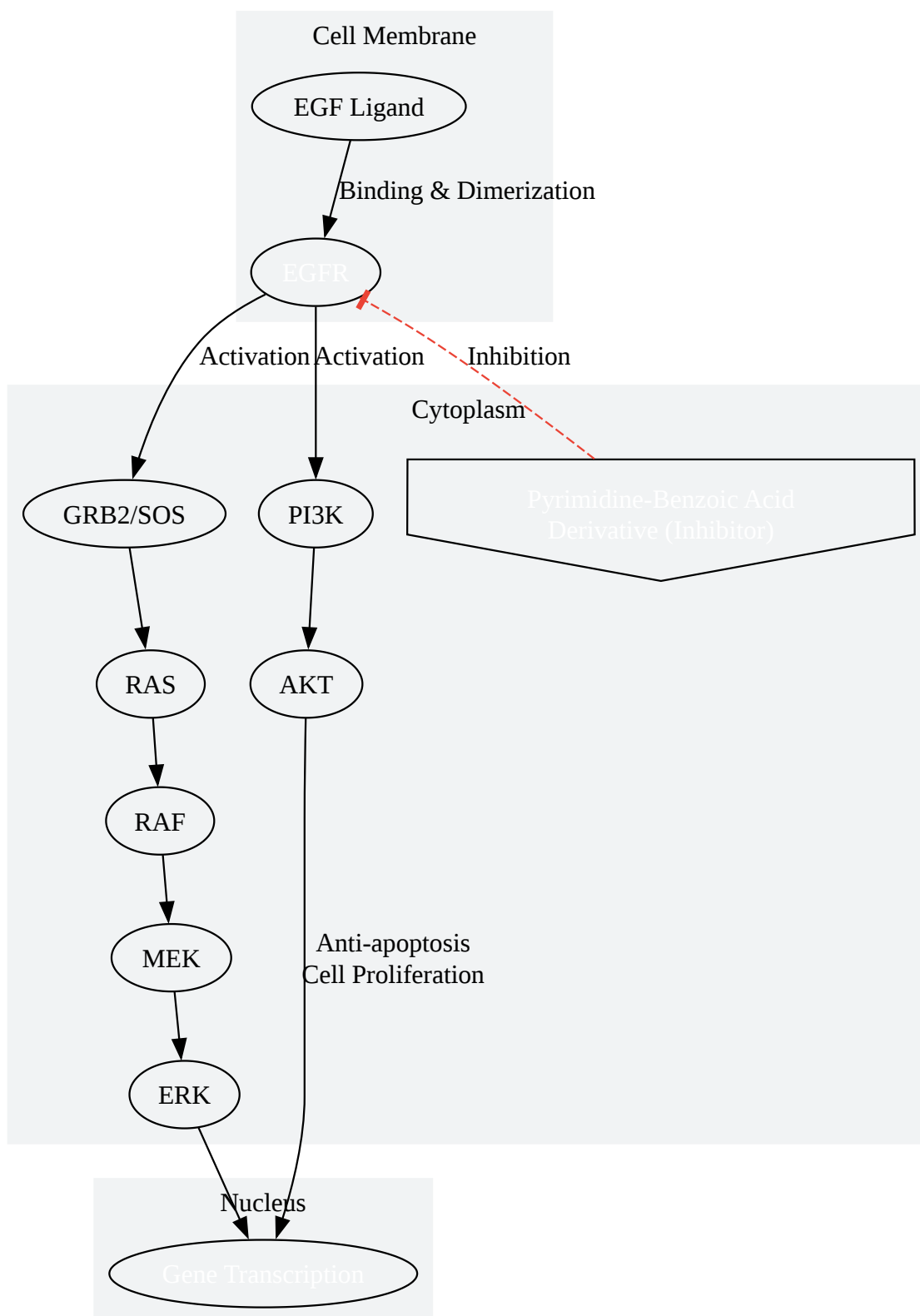
Signaling Pathways and Experimental Workflows

The biological activity of pyrimidine-benzoic acid derivatives is often attributed to their interaction with specific protein targets, leading to the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate a representative experimental workflow and two major signaling pathways implicated in the therapeutic effects of pyrimidine derivatives.



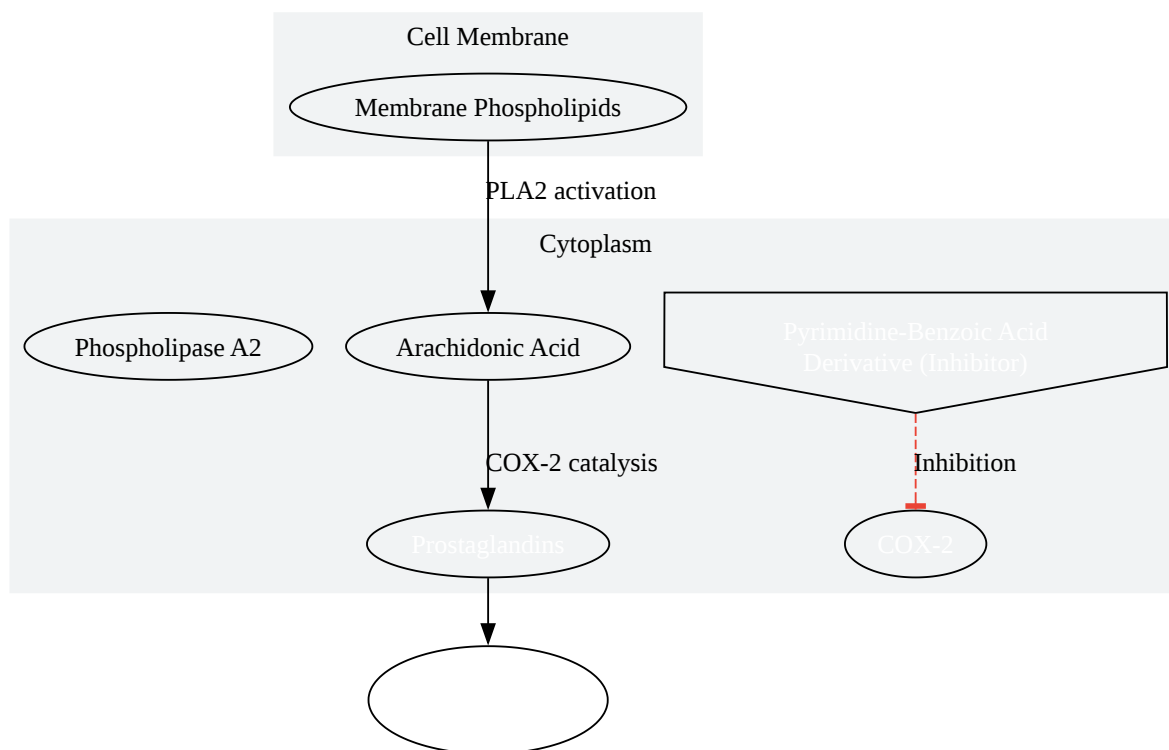
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Caption: Experimental workflow for crystal structure analysis.



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Caption: EGFR signaling pathway and inhibition by pyrimidine derivatives.



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Caption: COX-2 inflammatory pathway and inhibition.

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